molecular formula C23H26N4O B3598852 N-(2-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)cyclohexanecarboxamide

N-(2-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)cyclohexanecarboxamide

Cat. No.: B3598852
M. Wt: 374.5 g/mol
InChI Key: AATNFRBCAVSUEI-UHFFFAOYSA-N
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Description

Benzimidazole is a type of organic compound that is formed from benzene and imidazole. It is an important heterocyclic aromatic organic compound that is widely used in research because of its various biological activities . Tetrahydropyrazino is another organic compound that is often used in the synthesis of various pharmaceuticals .


Synthesis Analysis

Benzimidazoles can be synthesized through the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . The synthesis of tetrahydropyrazino derivatives often involves complex organic reactions .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Benzimidazoles are known to undergo a variety of chemical reactions, including nucleophilic substitutions and rearrangements .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, benzimidazoles are generally solid at room temperature and have a high melting point .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Benzimidazoles have a wide range of biological properties and can interact with various enzymes and protein receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. Benzimidazoles are generally considered safe for use in research and pharmaceutical applications, but like all chemicals, they should be handled with care .

Future Directions

The future directions for research on this compound would likely involve further exploration of its biological activities and potential applications in pharmaceuticals. Benzimidazoles are a promising class of compounds for drug development due to their wide range of biological activities .

Properties

IUPAC Name

N-(2-phenyl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O/c28-23(17-7-3-1-4-8-17)24-18-11-12-21-20(15-18)25-22-16-26(13-14-27(21)22)19-9-5-2-6-10-19/h2,5-6,9-12,15,17H,1,3-4,7-8,13-14,16H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATNFRBCAVSUEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)N4CCN(CC4=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)cyclohexanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)cyclohexanecarboxamide
Reactant of Route 3
N-(2-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)cyclohexanecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(2-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)cyclohexanecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(2-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)cyclohexanecarboxamide
Reactant of Route 6
N-(2-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)cyclohexanecarboxamide

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